molecular formula C25H24ClN3O2 B237042 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B237042
M. Wt: 433.9 g/mol
InChI Key: GQRCXIUDDFIVPQ-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with a molecular formula of C25H24ClN3O2 and a molecular weight of 433.9 g/mol

Preparation Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobiphenyl-4-carboxylic acid and 4-acetylpiperazine.

    Coupling Reaction: The carboxylic acid group of 4-chlorobiphenyl-4-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 4-acetylpiperazine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of related compounds and to develop new chemical probes.

    Pharmaceutical Development: It is explored as a lead compound in pharmaceutical development for the design and synthesis of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of signaling pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: This compound shares a similar piperazine moiety but differs in the substitution pattern on the benzene ring.

    N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride: This compound contains a guanidine group instead of a carboxamide group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and biphenyl moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18(30)28-13-15-29(16-14-28)24-12-11-22(17-23(24)26)27-25(31)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,31)

InChI Key

GQRCXIUDDFIVPQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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